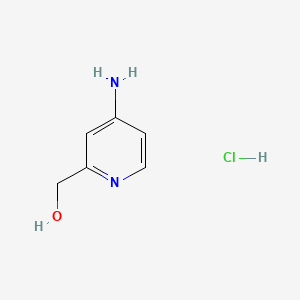

(4-Aminopyridin-2-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(4-aminopyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKQGIUTVRMJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-95-6 | |

| Record name | (4-aminopyridin-2-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (4-Aminopyridin-2-yl)methanol Hydrochloride for Research and Development Professionals

Abstract

This technical guide provides an in-depth analysis of (4-Aminopyridin-2-yl)methanol hydrochloride, a pivotal chemical intermediate for drug discovery and development. Leveraging the established pharmacological profile of its parent scaffold, 4-aminopyridine, this molecule presents a strategic starting point for creating novel chemical entities. This document delineates its core physicochemical properties, provides validated protocols for its synthesis and characterization, explores its application as a versatile building block in medicinal chemistry, and outlines critical safety and handling procedures. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to harness the potential of this compound in their research endeavors.

Introduction and Strategic Context

The 4-aminopyridine scaffold is a cornerstone in neuropharmacology. The parent compound, 4-Aminopyridine (also known as Dalfampridine), is a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[1] By inhibiting these channels, it enhances neurotransmitter release at the neuromuscular junction, a mechanism that has been successfully translated into a therapeutic for improving motor function in patients with multiple sclerosis.[1]

This compound emerges as a strategically significant derivative. The introduction of a hydroxymethyl group at the 2-position of the pyridine ring provides a crucial synthetic handle. This functional group opens a gateway for a multitude of chemical modifications, allowing researchers to systematically explore the structure-activity relationship (SAR) of new analogues. The hydrochloride salt form enhances stability and often improves aqueous solubility, making it more amenable to handling and formulation studies. This guide positions the compound not merely as a chemical but as a tool for innovation in the design of next-generation neurological therapeutics.

Figure 1: Strategic positioning of (4-Aminopyridin-2-yl)methanol HCl.

Core Chemical and Physical Properties

A comprehensive understanding of the compound's fundamental properties is essential for its effective use in experimental design. The data presented below has been aggregated from various chemical suppliers and databases.

Table 1: Compound Identification and Key Properties

| Property | Value | Reference(s) |

| CAS Number | 1354940-95-6 | [2][3] |

| Molecular Formula | C₆H₉ClN₂O | [2][3] |

| Molecular Weight | 160.60 g/mol | [2][3] |

| Synonyms | (4-amino-2-pyridyl)methanol hydrochloride | [2][4] |

| Typical Purity | ≥95% | [2][4] |

| SMILES | OCC1=NC=CC(N)=C1.[H]Cl | [2] |

| Storage Conditions | Room Temperature, Dry, Well-Ventilated | [2][5][6] |

Table 2: Computationally Predicted Properties

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 59.14 Ų | [2] |

| logP (Octanol-Water Partition) | 0.5779 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Solubility and Stability

While specific solubility data for the hydrochloride salt is not extensively published, the parent compound 4-aminopyridine is known to be soluble in water and various organic solvents like DMSO and ethanol.[7] The hydrochloride salt form is anticipated to exhibit enhanced solubility in aqueous and protic solvents compared to its free base, a critical advantage for biological assays and formulation development. The compound is stable under recommended storage conditions, but like many amine-containing molecules, it should be protected from strong oxidizing agents and prolonged exposure to light.

Synthesis and Purification: A Validated Approach

The synthesis of this compound is logically approached in two distinct stages: the synthesis of the free base followed by its conversion to the hydrochloride salt. This methodology ensures high purity and allows for characterization of the intermediate.

Protocol 1: Synthesis of (4-Aminopyridin-2-yl)methanol (Free Base)

This protocol is adapted from established literature procedures for the reduction of pyridine-carboxylic acid esters.[8] The core of this synthesis is the reduction of a carbonyl group (ester) to a primary alcohol.

Causality: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a potent, unhindered reducing agent capable of efficiently reducing esters to alcohols without affecting the aromatic pyridine ring. Anhydrous tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve the reactants and its inertness to the strong reducing conditions.

Step-by-Step Methodology:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Preparation: Suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF (approx. 15 mL per gram of LiAlH₄).

-

Addition of Precursor: Dissolve methyl 4-amino-2-pyridinecarboxylate (1.0 eq.) in anhydrous THF (approx. 10 mL per gram of ester) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC.

-

Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is critical for safely neutralizing the excess reagent and precipitating aluminum salts.

-

Workup: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude (4-Aminopyridin-2-yl)methanol as a solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as benzene or an ethyl acetate/hexane mixture.[8]

Protocol 2: Formation of the Hydrochloride Salt

Causality: Converting the free base to its hydrochloride salt is a standard method to improve the compound's stability, crystallinity, and handling properties. The process involves a simple acid-base reaction.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified (4-Aminopyridin-2-yl)methanol free base in a minimal amount of a suitable solvent like isopropanol or anhydrous diethyl ether.

-

Acidification: To the stirred solution, add a stoichiometric amount (1.0-1.1 eq.) of hydrochloric acid. This is typically added as a solution in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol).

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution upon addition of the acid. Stir the resulting suspension at room temperature for 1-2 hours to ensure complete formation.

-

Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry it under vacuum.

Figure 2: General workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and integrity of the synthesized compound. Each technique provides a unique piece of structural evidence.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. The spectrum should confirm the presence of all expected protons with appropriate chemical shifts, multiplicities, and integrations. Key expected signals include two distinct aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons adjacent to the alcohol, and signals for the amine (-NH₂) and hydroxyl (-OH) protons.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecule. Electrospray ionization (ESI) in positive mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A properly developed method should show a single major peak for the target compound, allowing for quantification of purity (e.g., >95%).

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic absorption bands for O-H (alcohol) and N-H (amine) stretches (typically broad, ~3200-3500 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), and aromatic C=C/C=N stretches (~1500-1650 cm⁻¹).

Figure 3: A representative analytical workflow for quality control.

Applications in Medicinal Chemistry and Drug Development

The primary application of this compound is as a versatile scaffold for the synthesis of new drug candidates.[9] Its utility is rooted in the proven pharmacology of the 4-aminopyridine core and the synthetic versatility of the hydroxymethyl group.

Target: Voltage-Gated Potassium (Kᵥ) Channels

The 4-aminopyridine core is a known, albeit non-selective, blocker of Kᵥ channels. By modifying the scaffold at the 2-position, medicinal chemists can aim to:

-

Improve Potency: Design molecules that bind with higher affinity to the channel's pore.

-

Enhance Selectivity: Engineer derivatives that preferentially block specific Kᵥ channel subtypes (e.g., Kᵥ1.1, Kᵥ1.2), which could lead to improved therapeutic windows and reduced side effects.

-

Modulate Pharmacokinetics: Alter properties like absorption, distribution, metabolism, and excretion (ADME) by attaching different chemical moieties.

Synthetic Derivatization Pathways

The -CH₂OH group is a launchpad for numerous chemical transformations, enabling the exploration of a wide chemical space.

Figure 4: Potential synthetic modifications of the methanol group.

Safety, Handling, and Storage

CRITICAL NOTE: Specific toxicity data for this compound is not widely available. Therefore, all safety precautions must be based on the hazardous profile of the parent compound, 4-Aminopyridine, which is classified as highly toxic.[6][10][11] Treat this compound with extreme caution.

Table 3: GHS Hazard Classifications (based on 4-Aminopyridine)

| Hazard Statement | GHS Classification | Reference(s) |

| H300: Fatal if swallowed | Acute Toxicity, Oral (Cat. 2) | [6][11] |

| H311: Toxic in contact with skin | Acute Toxicity, Dermal (Cat. 3) | [10][11] |

| H314: Causes severe skin burns and eye damage | Skin Corrosion (Cat. 1) | [10][11] |

| H335: May cause respiratory irritation | STOT SE 3 | [6][11] |

| H411: Toxic to aquatic life with long lasting effects | Aquatic Chronic (Cat. 2) | [6][11] |

Laboratory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Double-gloving is recommended.

-

Eye Protection: Use chemical safety goggles or a face shield.[5]

-

Lab Coat: A buttoned lab coat is mandatory.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[10][11] Wash hands, face, and any exposed skin thoroughly after handling.[5]

-

Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure.

-

Spills: In case of a spill, evacuate the area. Use appropriate absorbent material for cleanup, wearing full PPE. Avoid generating dust.

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. Call a poison center or doctor immediately.[5][10]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[5][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[5]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Consider storing in a locked cabinet due to high toxicity.[5][10]

-

Disposal: Dispose of waste materials and containers at an approved waste disposal plant, following all local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic asset for medicinal chemists. By providing a functionalized version of the pharmacologically validated 4-aminopyridine core, it enables the rapid and systematic development of novel compounds targeting voltage-gated potassium channels and other potential biological targets. Its well-defined structure, accessible synthesis, and versatile reactivity make it a valuable building block for any research program focused on neurotherapeutics. Adherence to the stringent safety protocols outlined in this guide is paramount to ensuring its safe and effective use in the laboratory.

References

-

PubChem. 4-Aminopyridine Compound Summary. [Link]

-

Pharmaffiliates. (4-Aminopyridin-2-yl)methanol. [Link]

-

Semantic Scholar. Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine. [Link]

-

PubMed. Machine learning approaches and their applications in drug discovery and design. [Link]

-

PubChem. (2-Aminopyridin-4-yl)methanol Compound Summary. [Link]

Sources

- 1. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. appchemical.com [appchemical.com]

- 4. labsolu.ca [labsolu.ca]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 4-Aminopyridine ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 9. (4-Aminopyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to (4-Aminopyridin-2-yl)methanol hydrochloride (CAS: 1354940-95-6)

Abstract

This technical guide provides a comprehensive overview of (4-Aminopyridin-2-yl)methanol hydrochloride (CAS No. 1354940-95-6), a key heterocyclic building block relevant to pharmaceutical research and development. This document details its physicochemical properties, outlines a robust synthetic pathway from commercially available starting materials, and presents a full suite of analytical methodologies for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses the compound's potential applications, drawing from the established pharmacology of the 4-aminopyridine scaffold, and provides essential safety and handling protocols. The information herein is intended to empower researchers with the technical knowledge required for the effective synthesis, purification, analysis, and application of this versatile intermediate in drug discovery programs.

Introduction and Molecular Overview

This compound is a substituted pyridinemethanol derivative. The core structure features a pyridine ring, a primary amine group at the C4 position, and a hydroxymethyl group at the C2 position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of experimental conditions.

The 4-aminopyridine scaffold is of significant interest in medicinal chemistry. The parent compound, 4-aminopyridine (fampridine), is a potassium (K+) channel blocker approved for the symptomatic treatment of walking disability in patients with multiple sclerosis. By blocking voltage-gated potassium channels, 4-aminopyridine enhances signal transduction along demyelinated axons[1]. The presence of the hydroxymethyl group in the title compound offers a reactive handle for further chemical modification, enabling its use as a versatile intermediate for the synthesis of more complex molecules and new chemical entities (NCEs) targeting a range of biological pathways.

Table 1: Compound Identification and Key Properties

| Parameter | Value | Reference(s) |

| Compound Name | This compound | [2][3][4] |

| Synonyms | (4-amino-2-pyridyl)methanol hydrochloride; 4-amino-2-(hydroxymethyl)pyridine HCl | [5] |

| CAS Number | 1354940-95-6 | [2][3][4] |

| Molecular Formula | C₆H₉ClN₂O | [2][3][4] |

| Molecular Weight | 160.60 g/mol | [2][3] |

| Chemical Structure |  | N/A |

| Purity (Typical) | ≥95% | [2][3] |

| Physical Form | Solid powder | [6] |

Synthesis and Purification

The synthesis of this compound is a two-step process involving the reduction of a commercially available ester followed by the formation of the hydrochloride salt. This pathway is efficient and scalable for laboratory settings.

Synthetic Pathway Overview

The logical and field-proven approach for synthesizing the target compound is via the reduction of Methyl 4-aminopicolinate. This method is analogous to the high-yield synthesis of its isomer, (2-Aminopyridin-4-yl)-methanol, from the corresponding methyl ester. Lithium aluminum hydride (LiAlH₄) is the reducing agent of choice due to its efficacy in reducing esters to primary alcohols[7]. The resulting free base is then converted to its hydrochloride salt to improve handling and solubility.

Step-by-Step Experimental Protocols

Protocol 2.2.1: Synthesis of (4-Aminopyridin-2-yl)methanol (Free Base)

Causality: This protocol details the reduction of the ester functional group to a primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water[8]. The "inverse addition" method, where the ester solution is added to the LiAlH₄ suspension, ensures the reducing agent is always in excess, driving the reaction to completion and preventing the formation of aldehyde intermediates. The Fieser workup is a standardized and safe method for quenching the reactive LiAlH₄ and precipitating aluminum salts, which can then be easily filtered off[9].

-

Apparatus Setup: Assemble a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried and assembled under a positive pressure of dry nitrogen.

-

Reagent Preparation: In the reaction flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reaction: Dissolve Methyl 4-aminopicolinate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams used[9].

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (4-Aminopyridin-2-yl)methanol as a solid.

Protocol 2.2.2: Formation of this compound

Causality: The basic nitrogen of the pyridine ring and the primary amino group can be protonated to form a hydrochloride salt. This process significantly increases the compound's polarity and often induces crystallization, providing an effective final purification step. Using an anhydrous solution of HCl in an organic solvent prevents the incorporation of water into the final product, which is crucial for obtaining an anhydrous salt form[10][11][12].

-

Dissolution: Dissolve the purified (4-Aminopyridin-2-yl)methanol free base (1.0 equivalent) in a minimal amount of anhydrous dichloromethane or anhydrous diethyl ether.

-

Acidification: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (1.0-1.1 equivalents).

-

Precipitation: The hydrochloride salt will typically precipitate immediately as a white or off-white solid.

-

Isolation: Continue stirring for 30 minutes at room temperature or 0 °C to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether and dry the product under vacuum to a constant weight.

Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and structural integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the primary technique for assessing the purity of the final compound. A reversed-phase method is suitable for this polar, ionizable molecule. The inclusion of an acid modifier (formic acid or trifluoroacetic acid) in the mobile phase ensures good peak shape by suppressing the ionization of the amine groups.

Table 2: Representative HPLC Method

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific C18 column, but expected to be in the early to mid-eluting region due to polarity. |

This method is based on standard protocols for analyzing aminopyridine derivatives[11][13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are definitive methods for structural elucidation. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from closely related structural isomers and the parent 4-aminopyridine molecule[14][15][16][17]. The hydrochloride salt is typically analyzed in D₂O or DMSO-d₆.

Table 3: Predicted ¹H and ¹³C NMR Data for (4-Aminopyridin-2-yl)methanol (in DMSO-d₆)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Proton | ~7.8-8.0 | d | 1H | H-6 (Pyridine) |

| Proton | ~6.5-6.7 | d | 1H | H-5 (Pyridine) |

| Proton | ~6.3-6.5 | s | 1H | H-3 (Pyridine) |

| Proton | ~5.5-6.0 | br s | 2H | -NH₂ |

| Proton | ~5.0-5.5 | t | 1H | -OH |

| Proton | ~4.4-4.6 | d | 2H | -CH₂OH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbon | ~160-162 | C-2 (Pyridine, C-CH₂OH) |

| Carbon | ~155-157 | C-4 (Pyridine, C-NH₂) |

| Carbon | ~148-150 | C-6 (Pyridine, CH) |

| Carbon | ~106-108 | C-5 (Pyridine, CH) |

| Carbon | ~104-106 | C-3 (Pyridine, CH) |

| Carbon | ~62-64 | -CH₂OH |

Note: Chemical shifts are estimates. The presence of the hydrochloride salt may cause shifts, particularly for protons and carbons near the nitrogen atoms.

Mass Spectrometry (MS)

Rationale: Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method for this polar molecule and will show the molecular ion of the free base. The fragmentation pattern can provide additional structural confirmation.

-

Expected Ion (ESI+): [M+H]⁺ = 125.07 m/z for the free base (C₆H₈N₂O).

-

Predicted Fragmentation Pattern: Based on the fragmentation of benzyl alcohols, key fragments would arise from:

-

Loss of water ([M+H - H₂O]⁺) from the protonated molecule.

-

Loss of a hydroxyl radical.

-

Cleavage of the C-C bond to lose the hydroxymethyl group (•CH₂OH).

-

Subsequent ring rearrangements and fragmentation characteristic of the pyridine core[13].

-

Physicochemical Properties

Table 4: Physicochemical Data

| Property | Value / Description | Rationale / Reference |

| Melting Point (Free Base) | 114-115 °C | |

| Melting Point (HCl Salt) | Estimated 140-160 °C. Higher than the free base due to ionic character and crystal lattice energy. | Based on related structures like pyridine hydrochloride (144-147 °C)[6][18]. |

| Solubility | HCl Salt: Highly soluble in water; soluble in methanol. Free Base: Soluble in polar organic solvents (Ethanol, DMSO, DMF); sparingly soluble in water. | Hydrochloride salts of amines are designed for aqueous solubility[19]. Solubility of aminopyridines in organic solvents is well-documented[20]. |

| pKa | Estimated ~9.2 for the pyridinium ion. | Based on the pKa of the parent 4-aminopyridinium ion, which is 9.17[21]. Substituents at the 2-position have a minor effect. |

| Appearance | White to off-white crystalline solid. | General property for aminopyridine salts. |

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in synthetic and medicinal chemistry. Its value lies in the combination of the pharmacologically relevant 4-aminopyridine core with a functionalizable hydroxymethyl group.

-

Scaffold for Library Synthesis: The hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a tosylate or halide). This allows for the introduction of a wide variety of substituents and the construction of chemical libraries for high-throughput screening.

-

Development of Novel K⁺ Channel Blockers: As a derivative of 4-aminopyridine, this compound is an excellent starting point for developing novel potassium channel blockers with modified pharmacokinetic or pharmacodynamic properties. Modifications at the 2-position can be used to alter potency, selectivity, or metabolic stability[22][23].

-

Intermediate for Complex Heterocycles: The dual functionality of the amino and hydroxymethyl groups allows for its use in the synthesis of fused heterocyclic systems, which are common motifs in biologically active compounds.

Safety, Handling, and Storage

6.1. Hazard Identification

This compound should be handled with care, assuming the hazards associated with the parent 4-aminopyridine.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1][24].

-

Signal Word: Warning[1].

6.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

6.3. First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

6.4. Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Recommended Storage: Store at room temperature, protected from light and moisture.

Conclusion

This compound is a valuable and versatile building block for chemical and pharmaceutical research. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. The established biological activity of the 4-aminopyridine scaffold provides a strong rationale for its use in drug discovery programs, particularly those targeting neurological disorders via potassium channel modulation. By adhering to the synthetic, analytical, and safety protocols outlined in this guide, researchers can confidently and effectively utilize this compound to advance their scientific objectives.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

- Cayman Chemical. (n.d.). 4-Aminopyridine Product Information. Retrieved from a relevant product page detailing its biological activity.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Aminopyridine.

- University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from a relevant educational resource on experimental chemistry.

- Pharmaco-Chemical and Information Center. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases.

- Google Patents. (n.d.). AU760286B2 - 4-aminopicolinates and their use as herbicides.

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR signals of ortho-and meta-carbons of 4-aminopyridine in MeOH.... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 100114-58-7| Chemical Name : (4-Aminopyridin-2-yl)methanol. Retrieved from [Link]

-

PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

- Autech Scientific. (n.d.). (4-amino-2-pyridyl)methanol hydrochloride.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

PubChemLite. (n.d.). (4-aminopyridin-2-yl)methanol (C6H8N2O). Retrieved from [Link]

-

PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. Retrieved from [Link]

-

ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

- Sigma-Aldrich. (n.d.). 4-Aminopyridine (A0152) - Product Information Sheet.

-

ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Convenient Replacement of the Hydroxy by an Amino Group in 4 Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. Retrieved from [Link]

-

ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [https://www.acdlabs.com/download/app_notes/2016/ Argyropoulos_Using_Predicted_13C_NMR_Spectra_with_Open_Resources_for_Structure_Dereplication.pdf]([Link] Argyropoulos_Using_Predicted_13C_NMR_Spectra_with_Open_Resources_for_Structure_Dereplication.pdf)

-

PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol - Literature. Retrieved from [Link]

- PMC - NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.

- Google Patents. (n.d.). CN103664766A - The preparation method of 2-aminopyridine-4-methanol.

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

Pharmaceutical Technology. (2024). Acorda Therapeutics Files Patent for 4-Aminopyridine Tablets. Retrieved from [Link]

-

DrugPatentWatch. (n.d.). Patent 8,163,904. Retrieved from [Link]

- Zhishang Chemical. (n.d.). Methyl 4-aminopyridine-2-carboxylate CAS 71469-93-7.

- PMC - NIH. (n.d.). Dissociation Constant of 4-Aminopyridinium Ion in Water.

- Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.

-

PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Workup [chem.rochester.edu]

- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 11. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. (4-AMINO-PYRIDIN-3-YL)-METHANOL(138116-34-4) 1H NMR spectrum [chemicalbook.com]

- 16. 4-Aminopyridine(504-24-5) 1H NMR [m.chemicalbook.com]

- 17. 4-Aminopyridine(504-24-5) 13C NMR [m.chemicalbook.com]

- 18. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Dissociation Constant of 4-Aminopyridinium Ion in Water From 0 to 50 °C and Related Thermodynamic Quantities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 23. Meta Title: "Acorda Therapeutics Files Patent for 4-Aminopyridine Tablets [pharmaceutical-technology.com]

- 24. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (4-Aminopyridin-2-yl)methanol Hydrochloride

Introduction: The Significance of the Aminopyridine Methanol Scaffold in Modern Drug Discovery

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs.[1][2][3] Its ability to participate in hydrogen bonding and its tunable electronic properties make it a cornerstone in the design of molecules that interact with biological targets.[3] Within this class, functionalized aminopyridines are of particular interest. The (4-Aminopyridin-2-yl)methanol moiety, in particular, serves as a versatile building block, incorporating a nucleophilic amino group, a reactive primary alcohol, and a heteroaromatic core. This trifecta of functionality allows for diverse synthetic elaborations, making it a valuable intermediate in the synthesis of complex bioactive molecules, notably in the development of kinase inhibitors.[4][5][6]

This technical guide provides a comprehensive, in-depth exploration of the synthesis of (4-Aminopyridin-2-yl)methanol hydrochloride. It is intended for an audience of researchers, scientists, and drug development professionals, offering not just a set of protocols, but a deeper understanding of the chemical principles and experimental considerations that underpin this important synthetic transformation. We will delve into the synthesis of the key precursor, 4-aminopicolinic acid, the subsequent reduction to the desired alcohol, and the final conversion to the stable hydrochloride salt.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached in a three-stage process. This strategy begins with the synthesis of the key intermediate, 4-aminopyridine-2-carboxylic acid (also known as 4-aminopicolinic acid). The carboxylic acid is then esterified and subsequently reduced to the primary alcohol. The final step involves the conversion of the free base to its more stable and handleable hydrochloride salt.

Caption: Overall synthetic strategy for this compound.

Part I: Synthesis of the Key Precursor: 4-Aminopyridine-2-carboxylic Acid

The synthesis of 4-aminopyridine-2-carboxylic acid is a critical first step. A highly efficient method involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram), a readily available herbicide.[7] This method is advantageous due to its high yield and relatively clean reaction profile.

Causality Behind Experimental Choices

The choice of palladium on carbon (Pd/C) as the catalyst is driven by its high efficacy in promoting the hydrogenolysis of aryl chlorides. The reaction is carried out under a hydrogen atmosphere, which provides the reducing equivalents. The use of lithium hydroxide (LiOH) as a base is crucial to deprotonate the carboxylic acid, enhancing its solubility in the aqueous medium and facilitating the reaction. The reaction is initially run at a moderate temperature to control the initial rate of this exothermic reaction and then heated to drive the reaction to completion. Acidification with hydrochloric acid (HCl) at the end of the reaction protonates the amino group and the carboxylate, causing the product to precipitate out of the aqueous solution.

Experimental Protocol: Synthesis of 4-Aminopyridine-2-carboxylic Acid

Materials:

-

4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

-

10% Palladium on carbon (Pd/C)

-

10% aqueous Lithium Hydroxide (LiOH) solution

-

Hydrogen gas

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Celite®

Procedure:

-

In a suitable hydrogenation vessel, a thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared.

-

The vessel is sealed and purged with hydrogen gas twice to ensure an inert atmosphere.

-

The mixture is then stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

-

Following this, the reaction temperature is increased to 70°C, and the reaction is continued for an additional 12 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The suspension is filtered through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is then acidified to a pH of 3 with concentrated HCl (approximately 3.5 mL), which induces the precipitation of the product.

-

The solid precipitate is collected by filtration and dried overnight under high vacuum to yield 4-aminopyridine-2-carboxylic acid as a beige solid.[7]

| Parameter | Value | Reference |

| Starting Material | Picloram | [7] |

| Yield | 99% | [7] |

| Appearance | Beige solid | [7] |

| LCMS (m/z) | 139.1 (M+H)⁺ | [7] |

Part II: Synthesis of (4-Aminopyridin-2-yl)methanol

The core of this synthesis lies in the reduction of the carboxylic acid functionality to a primary alcohol. To achieve this, the carboxylic acid is first converted to its methyl ester, which is then reduced using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[8]

Esterification of 4-Aminopyridine-2-carboxylic Acid

The esterification of 4-aminopyridine-2-carboxylic acid can be achieved under standard Fischer esterification conditions.

Experimental Protocol:

-

Suspend 4-aminopyridine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 4-aminopyridine-2-carboxylate.

Reduction of Methyl 4-aminopyridine-2-carboxylate

Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols.[9] The reaction is highly exothermic and requires careful control of the reaction conditions.

The choice of LiAlH₄ is dictated by its high reactivity, which is necessary for the reduction of the relatively stable ester group.[2] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[2] The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents like water or alcohols.[9] The reaction is typically performed at reflux to ensure it proceeds to completion. The workup procedure involves the careful quenching of the excess LiAlH₄ with water, followed by filtration to remove the aluminum salts.

Caption: Mechanism of LiAlH₄ reduction of the ester to the primary alcohol.

Materials:

-

Methyl 4-aminopyridine-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Benzene

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), dissolve lithium aluminum hydride (26 g) in anhydrous THF (800 mL).

-

In a separate flask, dissolve methyl 4-aminopyridine-2-carboxylate (103 g) in anhydrous THF (600 mL).

-

Slowly add the solution of the ester to the stirred suspension of LiAlH₄. An exothermic reaction will be observed.

-

Once the addition is complete, heat the resulting slurry to reflux for 3 hours.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

Carefully and slowly quench the reaction by the dropwise addition of water. This should be done with extreme caution as the reaction is highly exothermic and generates hydrogen gas.

-

The resulting precipitate (aluminum salts) is removed by filtration and washed with THF (300 mL).

-

The combined filtrates are concentrated under reduced pressure.

-

The residue is recrystallized from benzene to yield (4-Aminopyridin-2-yl)methanol as a solid.[8]

| Parameter | Value | Reference |

| Yield | 73% | [8] |

| Appearance | Solid | [8] |

| Melting Point | 80-81.5 °C | [8] |

| ¹H NMR (DMSO-d₆, δ, ppm) | 7.81 (d, 1H), 6.46 (s, 1H), 6.40 (d, 1H), 5.78 (s, 2H), 5.19 (s, 1H), 4.36 (s, 2H) | [8] |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 160.3, 152.7, 147.7, 110.3, 105.2, 62.3 | [8] |

Part III: Synthesis of this compound

For ease of handling, purification, and storage, the free base is typically converted to its hydrochloride salt. This is a standard acid-base reaction where the basic amino group and the pyridine nitrogen are protonated by hydrochloric acid.

Causality Behind Experimental Choices

The formation of the hydrochloride salt increases the compound's stability and often improves its crystallinity, which is beneficial for purification and long-term storage. The choice of solvent for this procedure is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal, as this allows for the direct precipitation of the product. Anhydrous diethyl ether or a mixture of isopropanol and diethyl ether are commonly used for this purpose. The HCl source can be a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) or anhydrous HCl gas.

Experimental Protocol: Formation of the Hydrochloride Salt

Materials:

-

(4-Aminopyridin-2-yl)methanol

-

Anhydrous diethyl ether (or isopropanol)

-

2M solution of HCl in diethyl ether (or anhydrous HCl gas)

Procedure:

-

Dissolve the crude (4-Aminopyridin-2-yl)methanol in a minimal amount of anhydrous isopropanol or a larger volume of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. If using HCl gas, bubble it through the solution.

-

A white precipitate of the hydrochloride salt will form.

-

Continue the addition of the HCl solution until no further precipitation is observed.

-

Stir the suspension in the ice bath for an additional 30 minutes.

-

Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to afford this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₆H₉ClN₂O | [10][11] |

| Molecular Weight | 160.60 g/mol | [10][11] |

| Appearance | White to off-white solid | |

| CAS Number | 1354940-95-6 | [10][11] |

Expected Spectroscopic Data:

-

¹H NMR: Upon protonation, the chemical shifts of the pyridine ring protons are expected to shift downfield due to the increased electron-withdrawing nature of the protonated ring. The protons of the aminomethyl group will also experience a downfield shift.

-

¹³C NMR: Similar to the proton NMR, the carbon signals of the pyridine ring will shift downfield upon protonation.

-

IR Spectroscopy: The IR spectrum will show a broad absorption in the 2500-3000 cm⁻¹ region, which is characteristic of an ammonium salt. The N-H stretching vibrations of the primary amine will also be present.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active compounds. The presence of the amino and hydroxyl groups allows for derivatization at two points, enabling the construction of diverse chemical libraries for drug screening. The aminopyridine scaffold is a known hinge-binding motif for many kinases, and as such, derivatives of this compound have been explored as potential kinase inhibitors for the treatment of cancer and other diseases.[4][5][6]

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the synthesis of this compound. By understanding the underlying chemical principles and carefully following the outlined protocols, researchers can reliably produce this valuable synthetic intermediate. The strategic approach, beginning with the synthesis of 4-aminopicolinic acid and proceeding through a robust reduction and salt formation, offers an efficient pathway to this important building block for drug discovery and development.

References

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. University of Missouri - St. Louis Profiles.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis.

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

- Google Patents. (n.d.). CN103664766A - The preparation method of 2-aminopyridine-4-methanol.

-

Pharmaffiliates. (n.d.). CAS No : 100114-58-7| Chemical Name : (4-Aminopyridin-2-yl)methanol. Retrieved from [Link]

- PubMed. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2099-2102.

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

- PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.

- Ali, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)

- Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides.

- ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu

- ECHEMI. (n.d.). I have problems with the reduction using LiAlH4.

- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.

- Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.

- Benchchem. (n.d.).

- ResearchGate. (2004). A reducing-difference IR-spectral study of 4-aminopyridine.

-

PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 9. adichemistry.com [adichemistry.com]

- 10. chemscene.com [chemscene.com]

- 11. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]

A Technical Guide to (4-Aminopyridin-2-yl)methanol Hydrochloride: Properties, Synthesis, and Applications

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on (4-Aminopyridin-2-yl)methanol hydrochloride. It covers the core physicochemical properties, validated synthesis and characterization protocols, and the compound's emerging role in medicinal chemistry.

Compound Overview

This compound is a heterocyclic organic compound belonging to the aminopyridine class. Aminopyridine scaffolds are recognized as "privileged pharmacophores" in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.[1][2] The structure combines a pyridine ring, a primary amine, and a hydroxymethyl group, offering multiple points for chemical modification. This versatility makes it a valuable building block for synthesizing complex molecular architectures aimed at various biological targets.[3][4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and for certain reaction conditions.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="transparent";

// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="-1.04,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.04,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.04,-0.6!", fontcolor="#202124"]; C6 [label="C", pos="1.04,0.6!", fontcolor="#202124"];

// Substituent nodes C_methanol [label="C", pos="-2.08,1.2!", fontcolor="#202124"]; H2_methanol1 [label="H", pos="-2.4,1.8!", fontcolor="#202124"]; H2_methanol2 [label="H", pos="-2.7,0.8!", fontcolor="#202124"]; O_methanol [label="O", pos="-1.7,2.0!", fontcolor="#EA4335"]; H_hydroxyl [label="H", pos="-1.3,2.5!", fontcolor="#202124"];

N_amine [label="N", pos="0,-2.4!", fontcolor="#4285F4"]; H_amine1 [label="H", pos="-0.5,-2.9!", fontcolor="#202124"]; H_amine2 [label="H", pos="0.5,-2.9!", fontcolor="#202124"];

HCl [label="• HCl", pos="2.5,0!", fontcolor="#34A853", fontsize=14];

// Ring bonds C2 -- N1 [len=1.2]; N1 -- C6 [len=1.2]; C6 -- C5 [len=1.2]; C5 -- C4 [len=1.2]; C4 -- C3 [len=1.2]; C3 -- C2 [len=1.2];

// Substituent bonds C2 -- C_methanol [len=1.2]; C_methanol -- O_methanol [len=1.2, style=invis]; // for positioning C4 -- N_amine [len=1.2];

// Double bonds (drawn as two parallel lines) edge [style=solid]; node [shape=none, label=""]; p1 [pos="-0.52,0.9!"]; p2 [pos="-0.52,-0.9!"]; p1 -- p2 [len=1.8]; p3 [pos="0.52,0.9!"]; p4 [pos="0.52,-0.9!"]; p3 -- p4 [len=1.8, style=invis]; p5 [pos="1.04,0!"]; p6 [pos="0.52,-0.9!"]; p5 -- p6 [style=invis];

// Aromatic circle approximation node [shape=circle, style=dotted, label="", fixedsize=true, width=1.5, height=1.5, pos="0,0!"]; aromatic_circle; } end_dot Figure 1: Structure of this compound

Physicochemical and Structural Data

Accurate identification of a chemical entity is foundational for all research and development activities. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉ClN₂O | [5][6] |

| Molecular Weight | 160.60 g/mol | [5][7] |

| CAS Number | 1354940-95-6 | [5][6][8] |

| MDL Number | MFCD16988749 | [6][9] |

| Appearance | White to off-white solid (typical) | General chemical data |

| SMILES | OCC1=NC=CC(N)=C1.[H]Cl | [5] |

Synthesis and Mechanistic Considerations

The synthesis of aminopyridine alcohols often involves the reduction of a corresponding ester or carboxylic acid precursor. A common and robust laboratory-scale method for preparing the free base, (4-aminopyridin-2-yl)methanol, is the reduction of a methyl 4-aminopyridine-2-carboxylate precursor using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄). The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Synthesis Protocol: Reduction of Methyl 4-aminopyridine-2-carboxylate

This protocol describes the synthesis of the free base, which is the immediate precursor to the hydrochloride salt.

Causality: Lithium aluminum hydride (LiAlH₄) is chosen over milder reducing agents (e.g., sodium borohydride, NaBH₄) because of its high reactivity, which is necessary to reduce the electron-deficient ester group on the pyridine ring. Tetrahydrofuran (THF) is the preferred solvent due to its ability to dissolve the reactants and its stability in the presence of strong reducing agents. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent LiAlH₄ from reacting with atmospheric moisture.

Experimental Protocol:

-

Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Under a nitrogen atmosphere, suspend a stoichiometric amount of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Slowly add a solution of methyl 4-aminopyridine-2-carboxylate dissolved in anhydrous THF to the stirred LiAlH₄ suspension dropwise. The slow addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safety and results in a granular precipitate that is easy to filter.

-

Isolation: Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude (4-aminopyridin-2-yl)methanol free base. Further purification can be achieved by recrystallization or column chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in ether (or concentrated aqueous HCl) dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain this compound.

Analytical Characterization Workflow

Trustworthiness: Each analytical step provides a piece of the structural puzzle. ¹H NMR confirms the proton environment and ratio, Mass Spectrometry validates the molecular weight, and HPLC assesses the purity. Agreement across these methods provides high confidence in the sample's quality.

Protocol for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Expected signals include distinct aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the alcohol, and exchangeable peaks for the amine (-NH₂) and hydroxyl (-OH) protons.

-

¹³C NMR: Provides information on the carbon skeleton, confirming the number and type of carbon atoms.

-

-

Mass Spectrometry (MS):

-

Utilize Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion. For the free base (C₆H₈N₂O), the expected [M+H]⁺ peak would be approximately 125.07 m/z.[10]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the compound by separating it from any unreacted starting materials or byproducts. A typical method would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA). Purity is determined by the area percentage of the main peak.

-

Applications in Drug Discovery and Development

The aminopyridine scaffold is a cornerstone in medicinal chemistry.[2] this compound serves as a versatile intermediate for creating more elaborate molecules. The primary amine can be functionalized via acylation, alkylation, or used in coupling reactions, while the hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.

These modifications allow for the exploration of chemical space to optimize a compound's activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3] Derivatives of aminopyridines have shown a vast range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][11]

Safety, Handling, and Storage

Authoritative Grounding: Safety protocols are derived from standard Safety Data Sheets (SDS) for aminopyridine derivatives. While specific data for this exact compound is limited, the parent compound, 4-Aminopyridine, is known to be highly toxic.[12][13][14]

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust and prevent contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents and incompatible materials.[12]

-

First Aid: In case of exposure, seek immediate medical attention. For skin contact, flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air. If ingested, rinse mouth but do not induce vomiting.[12]

References

-

Appchem. This compound. Available at: [Link]

-

Blaze Interchem. (4-amino-2-pyridyl)methanol hydrochloride. Available at: [Link]

-

Chemsrc.com. (4-AMINOPYRIDIN-2-YL)METHANOL HYDROCHLORIIDE Price. Available at: [Link]

-

PMC (PubMed Central). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]

-

RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

-

PubChem. 4-Aminopyridine. Available at: [Link]

- Google Patents. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.

-

PubChemLite. (4-aminopyridin-2-yl)methanol (C6H8N2O). Available at: [Link]

-

Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]

-

PubChem. 4-Aminopyridine-3-methanol. Available at: [Link]

-

PubChem. (2-Aminopyridin-4-yl)methanol. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. appchemical.com [appchemical.com]

- 7. (4-AMINOPYRIDIN-2-YL)METHANOL HYDROCHLORIIDE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. This compound | 1354940-95-6 [sigmaaldrich.com]

- 9. labsolu.ca [labsolu.ca]

- 10. PubChemLite - (4-aminopyridin-2-yl)methanol (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Aminopyridin-2-yl)methanol Hydrochloride

This technical guide provides a comprehensive overview of the core spectroscopic methodologies for the characterization of (4-Aminopyridin-2-yl)methanol hydrochloride (CAS No: 1354940-95-6).[1][2] Designed for researchers, scientists, and drug development professionals, this document details the theoretical basis for the expected spectral features and provides field-proven, step-by-step protocols for acquiring high-quality data.

Introduction and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyridine core substituted with an amino group and a hydroxymethyl group.[1][2] Its hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to a variety of analytical techniques. Understanding its spectroscopic signature is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1354940-95-6 | [1][2] |

| Molecular Formula | C₆H₉ClN₂O | [2] |

| Molecular Weight | 160.60 g/mol | [2] |

| SMILES | OCC1=NC=CC(N)=C1.[H]Cl | [2] |

| Purity (Typical) | ≥95% | [2] |

| Physical Form | Solid/Powder | |

| Storage | Room Temperature, Inert Atmosphere |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the exchangeable protons from the amino, hydroxyl, and ammonium groups. The protonation of the pyridine nitrogen by HCl will cause a significant downfield shift of the ring protons compared to the free base, due to the increased electron-withdrawing effect.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the hydrochloride salt and its residual water peak does not typically obscure key signals. Deuterated methanol (CD₃OD) or water (D₂O) are also viable options, though they will cause the exchange and disappearance of signals from -NH₂, -OH, and the pyridinium N-H protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyridinium N-H | > 10.0 | Broad Singlet | 1H | Exchangeable with D₂O. Position is concentration-dependent. |

| Aromatic H (H-6) | ~8.0 - 8.2 | Doublet | 1H | Adjacent to the protonated nitrogen. |

| Aromatic H (H-5) | ~7.0 - 7.2 | Doublet | 1H | Coupled to H-6. |

| Aromatic H (H-3) | ~6.5 - 6.7 | Singlet | 1H | Isolated aromatic proton. |

| Amino (-NH₂) | ~6.0 - 6.5 | Broad Singlet | 2H | Exchangeable with D₂O. |

| Methylene (-CH₂) | ~4.5 - 4.7 | Singlet | 2H | Adjacent to the hydroxyl group and the aromatic ring. |

| Hydroxyl (-OH) | ~5.0 - 5.5 | Broad Singlet | 1H | Exchangeable with D₂O. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The electron-withdrawing effect of the protonated nitrogen will deshield the adjacent carbon atoms (C-2 and C-6), shifting them downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (C-COH) | ~160 - 165 | Quaternary carbon, attached to the hydroxymethyl group and nitrogen. |

| C-4 (C-NH₂) | ~150 - 155 | Quaternary carbon, attached to the amino group. |

| C-6 | ~145 - 150 | Aromatic CH carbon, adjacent to the protonated nitrogen. |

| C-5 | ~110 - 115 | Aromatic CH carbon. |

| C-3 | ~105 - 110 | Aromatic CH carbon. |

| C-7 (-CH₂OH) | ~60 - 65 | Methylene carbon. |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

(Optional but Recommended) Acquire 2D NMR spectra such as COSY (to establish H-H couplings) and HSQC (to correlate directly bonded H-C pairs) to confirm assignments.[3]

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For solid samples, the KBr pellet method is a standard and reliable technique.[4]

Predicted IR Absorption Bands

The IR spectrum of this compound will be complex, but key functional groups will give rise to identifiable absorption bands.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Typically two bands (symmetric and asymmetric). May be broad. |

| 3300 - 3100 | O-H Stretch | Hydroxyl (-OH) | Broad band, may overlap with N-H stretches. |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridinium) | |

| 2800 - 2500 | N-H Stretch | Pyridinium Hydrochloride | Broad absorption characteristic of amine salts. |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration. |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic Ring (Pyridine) | Multiple bands characteristic of the pyridine ring. |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | |

| 1050 - 1000 | C-O Stretch | Primary Alcohol |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

This protocol ensures the preparation of a high-quality, transparent KBr pellet for optimal spectral acquisition.[5][6]

-

Preparation:

-

Gently heat the agate mortar, pestle, and die set in an oven to remove any adsorbed moisture. Allow them to cool in a desiccator before use.

-

Use spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried.

-

-

Sample Grinding and Mixing:

-

Place approximately 1-2 mg of the this compound sample into the agate mortar.

-

Grind the sample to a very fine powder.

-

Add approximately 200 mg of dry KBr powder to the mortar (a sample-to-KBr ratio of about 1:100 is ideal).[5]

-

Mix gently but thoroughly with the pestle until a homogenous mixture is obtained. Avoid excessive grinding, which can increase moisture absorption.[5]

-

-

Pellet Formation:

-

Transfer the powder mixture into the collar of the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure gradually up to 8-10 tons and hold for 1-2 minutes.[6]

-

Carefully release the pressure and disassemble the die to retrieve the transparent or translucent pellet. A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture contamination.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for KBr pellet preparation and FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound.[7][8]

Predicted Mass Spectrum (Positive Ion ESI)

In positive ion mode ESI-MS, the molecule is expected to be detected primarily as the protonated free base, following the loss of the HCl adduct in the gas phase.

Table 5: Predicted m/z Values in Positive Ion ESI-MS

| m/z Value (Predicted) | Ion Species | Notes |

| 125.07 | [M+H]⁺ | The protonated molecular ion of the free base (C₆H₈N₂O). This is expected to be the base peak. |

| 107.06 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated parent ion. |

| 147.05 | [M+Na]⁺ | Sodium adduct of the free base, common if sodium salts are present as trace impurities. |

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of one of these with water.[9]

-

A small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation and enhance the signal in positive ion mode.

-

Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal intensity of the ion of interest ([M+H]⁺ at m/z 125.07).

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

-

(Optional) Perform tandem MS (MS/MS) on the parent ion (m/z 125.07) to induce fragmentation and obtain further structural information.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. NMR spectroscopy serves as the primary tool for structural elucidation, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. The protocols and predicted data within this guide offer a robust framework for researchers to validate the identity and purity of this compound, ensuring data integrity for subsequent applications in drug discovery and chemical research.

References

- Kintek Press. (2026, January 5). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved from Kintek Press. [https://www.kintek-press.com/news/what-is-the-step-by-step-procedure-for-making-a-kbr-pellet-for-ftir-master-precise-spectroscopy-samples]